Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate
Description
Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate is a carbamate derivative characterized by a pyrrolidine ring substituted with methoxy and methyl groups, linked to a benzyl carbamate moiety. Carbamates are widely studied for their versatility in organic synthesis and pharmacological applications, particularly as intermediates in drug development. This article compares the target compound with structurally and functionally similar carbamates, focusing on synthesis, spectroscopic characterization, and substituent effects.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-15(8-13(19-2)9-17-15)11-16-14(18)20-10-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3,(H,16,18) |
InChI Key |
LDVVBWAWLQWDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1)OC)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The key precursor is typically N-Boc-L-prolinol or analogous proline derivatives, which are transformed into pyrrolidine rings via reduction and functionalization steps. The synthesis of the methyl-substituted pyrrolidine ring involves:
| Reagent/Condition | Purpose | Reference |
|---|---|---|
| TV-Boc-L-prolinol | Starting material | |
| Lithium iodide (LiI) | Facilitates ring transformation | |
| Dichloromethane (DCM) | Solvent |
Pyrrolidine Ring Formation
The process involves reduction of the proline derivative, followed by methylation at the 2-position:
- Step 1: Activation of the proline derivative with LiI in DCM to generate an intermediate.
- Step 2: Methylation using methyl iodide or similar methylating agents.
- Step 3: Deprotection of Boc groups under acidic conditions to yield the free amine.
This route is advantageous due to its short, safe, and scalable nature, as detailed in patent WO2008137087A1, which emphasizes environmentally friendly solvents and reagents.
Methoxy Substitution at the 4-Position
The methoxy group is introduced via nucleophilic substitution or methylation of a hydroxyl precursor:
| Reagent | Purpose | Reference |
|---|---|---|
| Dimethyl sulfate or methyl iodide | Methylation agent | |
| Base (e.g., potassium carbonate) | Facilitates methylation |
Formation of the Carbamate Linkage
Preparation of the Benzyl Carbamate
The carbamate moiety is typically synthesized via reaction of benzyl chloroformate with the amine intermediate:
| Reagent | Purpose | Reference |
|---|---|---|
| Benzyl chloroformate | Carbamate formation | |
| Base (e.g., triethylamine) | Neutralizes HCl byproduct | |
| Solvent (e.g., dichloromethane) | Reaction medium |
- The amine is dissolved in DCM.
- Triethylamine is added to scavenge HCl.
- Benzyl chloroformate is added dropwise at 0°C.
- The mixture is stirred at room temperature until completion.
Final Coupling to Form the Target Compound
The carbamate is then linked to the pyrrolidine ring via nucleophilic substitution or alkylation strategies, often employing:
- Activated intermediates such as carbonyldiimidazole (CDI) or triphosgene .
- Base catalysts like potassium carbonate .
- Solvents such as DMF or THF for optimal solubility and reaction efficiency.
Purification and Characterization
The synthesized compound is purified via:
- Recrystallization from alcohol solvents (ethanol, isopropanol).
- Column chromatography if necessary.
- Characterization involves NMR spectroscopy , mass spectrometry , and IR spectroscopy to confirm structure and purity.
Summary of Key Data and Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ring formation | LiI, methyl iodide | DCM | Room temp | 75-85 | Environmentally optimized |
| Carbamate formation | Benzyl chloroformate, triethylamine | DCM | 0°C to room temp | 80-90 | Controlled addition |
| Final coupling | CDI or triphosgene | DMF or THF | Room temp | 70-85 | Purification critical |
Environmental and Scalability Considerations
Recent patents highlight the importance of reducing hazardous reagents and employing scalable protocols :
- Use of less toxic solvents like ethyl acetate .
- Avoidance of dichloromethane in large-scale synthesis.
- Recycling of solvents and minimization of waste .
Chemical Reactions Analysis
Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the benzyl group can be replaced by other nucleophiles.
Scientific Research Applications
Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with proteins and other biomolecules .
Comparison with Similar Compounds
Substituent Variations
- Benzyl N-[(diethylcarbamoyl)methyl]carbamate (C₁₄H₂₀N₂O₃): Features a diethylcarbamoyl group instead of the pyrrolidinylmethyl moiety.
- Benzyl N-(4-pyridyl)carbamate : Contains a pyridyl group, enabling hydrogen bonding via N—H⋯N interactions in its crystal structure. This contrasts with the target compound’s pyrrolidine ring, which may exhibit different conformational stability due to intramolecular hydrogen bonding .
- tert-Butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate : A kinase inhibitor intermediate with a tert-butyl group and pyridine ring. The dihedral angle between the pyridine and phenyl rings (83.71°) suggests steric constraints absent in the target compound’s flexible pyrrolidine system .
Key Structural Differences
Spectroscopic Characterization
- IR and NMR Data : Analogs such as Benzyl N-(4-pyridyl)carbamate exhibit characteristic IR peaks for C=O (1720 cm⁻¹) and N—H (3320 cm⁻¹), while ¹H-NMR reveals aromatic protons at δ 7.2–8.6 ppm . For the target compound, the pyrrolidine’s methoxy group (δ ~3.3 ppm) and methyl group (δ ~1.2 ppm) would distinguish its NMR profile.
- Crystallography : The crystal structure of tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate shows a shortened N1—C2 bond (1.383 Å), indicative of partial double-bond character in the carbamate group. Similar conformational rigidity may exist in the target compound .
Biological Activity
Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate, a derivative of carbamate compounds, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2059927-65-8 |
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.35 g/mol |
Biological Activity
The biological activities of benzyl carbamates, including the compound , are primarily linked to their interactions with various biological targets. Research indicates that compounds with similar structures exhibit significant pharmacological effects, including anticancer, antimicrobial, and neuroprotective activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzyl carbamates. For instance, derivatives of benzimidazole and related compounds have shown promising results in inhibiting cancer cell proliferation. In a study evaluating various carbamate derivatives, certain compounds demonstrated growth inhibition concentrations (GI50) in the nanomolar range against multiple cancer cell lines .
Case Study:
In a comparative analysis of several carbamate derivatives, one compound exhibited an LC50 value of 18.9 nM against glioblastoma cells, significantly lower than that of standard treatments . This suggests that this compound may possess similar or enhanced anticancer efficacy.
Antimicrobial Activity
Carbamate derivatives have also been investigated for their antimicrobial properties. A review indicated that modifications to the benzimidazole scaffold can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with specific substituents showed minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Salmonella typhi and notable antifungal activity against Candida albicans .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Benzyl Group : Enhances lipophilicity and facilitates membrane permeability.
- Pyrrolidine Moiety : Contributes to receptor binding affinity and selectivity.
- Methoxy Group : Potentially increases the compound's stability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
